molecular formula C7H11F3O2 B7860877 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol

Cat. No.: B7860877
M. Wt: 184.16 g/mol
InChI Key: ZDLLLYOSXAFXSK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol is a secondary alcohol featuring a tetrahydropyran (oxan-4-yl) group and a trifluoromethyl moiety. This article compares its inferred properties and synthesis with structurally analogous trifluoroethanol derivatives.

Properties

IUPAC Name

2,2,2-trifluoro-1-(oxan-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLLLYOSXAFXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol typically involves the reduction of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanone. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out in anhydrous tetrahydrofuran (THF) at 0°C. The reaction mixture is then quenched with water and the product is extracted .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ alternative reducing agents that are more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanone.

    Reduction: 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The tetrahydropyran ring can provide stability and specificity in binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Spectroscopic Properties

  • Melting/Boiling Points :

    • The thioether derivative (C₉H₅F₇OS) is a low-melting solid (16–17°C) with a boiling point of 83–85°C at 2 Torr .
    • Indole derivatives (e.g., 3d) exhibit higher melting points (172–173°C) due to aromatic stacking .
    • The oxan-4-yl analog’s physical state is unreported but may resemble liquid ketone precursors .
  • Spectroscopy :

    • 19F NMR : CF₃ groups resonate near δ −75 ppm across analogs .
    • 1H NMR : Oxan-4-yl protons likely appear at δ 3.5–4.0 ppm (ether O–CH₂), while indole derivatives show aromatic signals at δ 6.5–8.0 ppm .

Functional and Application-Based Differences

  • Pharmaceutical Potential: Indole derivatives (e.g., 3d, 3e) are synthesized in high yields (89–98%) via aqueous methods, suggesting scalability for drug candidates .
  • Material Science : The pyrrole-based analog is a precursor for BODIPY fluorophores, emitting at 662 nm with a quantum yield of 0.61 .
  • Solubility : The oxan-4-yl group may improve hydrophilicity compared to aryl-substituted analogs, enhancing bioavailability in drug design.

Biological Activity

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol is an organic compound notable for its unique trifluoromethyl group and tetrahydropyran ring structure. This compound has drawn attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

  • Chemical Formula : C7H11F3O2
  • Molecular Weight : 182.14 g/mol
  • IUPAC Name : 2,2,2-Trifluoro-1-(oxan-4-yl)ethanol
  • CAS Number : 1342709-61-8

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, while the tetrahydropyran ring contributes to its stability and reactivity. These interactions can influence various metabolic pathways and enzyme activities.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways. For example, studies have shown that fluorinated compounds can act as slow-binding inhibitors for acetylcholinesterase (AChE), which is crucial for neurotransmission .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are still needed to substantiate these claims.
  • Pharmacological Applications : The compound's unique structure positions it as a candidate for developing new pharmaceuticals targeting various diseases.

Enzyme Interaction Studies

A significant study focused on the inhibition kinetics of AChE by fluorinated compounds similar to this compound. The findings revealed that these compounds could form stable complexes with AChE, leading to prolonged inhibition of enzyme activity .

Comparative Analysis with Similar Compounds

A comparative study was conducted to evaluate the biological activity of various trifluorinated alcohols. The results indicated that this compound exhibited superior binding affinity compared to its analogs due to the structural influence of the oxane ring .

Data Tables

PropertyValue
Chemical FormulaC7H11F3O2
Molecular Weight182.14 g/mol
CAS Number1342709-61-8
Biological ActivityEnzyme inhibition
Potential ApplicationsAntimicrobial, pharmaceutical

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